molecular formula C16H21NO6 B11924421 (S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid

(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid

Katalognummer: B11924421
Molekulargewicht: 323.34 g/mol
InChI-Schlüssel: NRSCPJKMEAHSJF-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl-protected amino group, an isopropoxy group, and a pentanoic acid backbone, making it a versatile intermediate in various chemical reactions and synthesis processes.

Vorbereitungsmethoden

The synthesis of (S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the oxidation of the intermediate to form the desired pentanoic acid derivative .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group that can interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid include other benzyloxycarbonyl-protected amino acids and their derivatives. These compounds share similar structural features but may differ in the specific functional groups attached to the amino acid backbone. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C16H21NO6

Molekulargewicht

323.34 g/mol

IUPAC-Name

(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid

InChI

InChI=1S/C16H21NO6/c1-11(2)23-15(20)13(8-9-14(18)19)17-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,19)/t13-/m0/s1

InChI-Schlüssel

NRSCPJKMEAHSJF-ZDUSSCGKSA-N

Isomerische SMILES

CC(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.